5,6-Dimethylundecane CAS 17615-91-7 properties
5,6-Dimethylundecane CAS 17615-91-7 properties
An In-depth Technical Guide to 5,6-Dimethylundecane (CAS 17615-91-7)
Executive Summary
5,6-Dimethylundecane is a branched-chain alkane characterized by the molecular formula C13H28. As a saturated hydrocarbon, its primary significance in research and industry stems from its physical properties as a non-polar fluid and its complex stereochemistry. The presence of two adjacent chiral centers at the C5 and C6 positions gives rise to four distinct stereoisomers, making it an interesting subject for studies in stereoselective synthesis and separation science. This guide provides a comprehensive overview of its known physicochemical properties, spectroscopic data, potential synthetic pathways, and applications, synthesized from available experimental and calculated data for researchers in organic chemistry and materials science.
Molecular Structure and Physicochemical Properties
Chemical Identifiers
A summary of the key identifiers for 5,6-Dimethylundecane is presented below for unambiguous reference.
| Identifier | Value | Source |
| CAS Number | 17615-91-7 | [1][2] |
| Molecular Formula | C13H28 | [1][2] |
| Molecular Weight | 184.36 g/mol | [1][2][3] |
| IUPAC Name | 5,6-dimethylundecane | [2][4] |
| InChI | InChI=1S/C13H28/c1-5-7-9-11-13(4)12(3)10-8-6-2/h12-13H,5-11H2,1-4H3 | [1][2] |
| InChIKey | YAQUQAWUOHDAOP-UHFFFAOYSA-N | [1][2] |
| SMILES | CCCCCC(C)C(C)CCCC | [1] |
Stereoisomerism: A Core Structural Feature
The defining structural feature of 5,6-Dimethylundecane is the presence of two contiguous stereocenters at carbons 5 and 6. This results in the existence of two pairs of enantiomers, or four distinct stereoisomers in total: (5R,6R), (5S,6S), (5R,6S), and (5S,6R). The (5R,6R) and (5S,6S) isomers constitute one enantiomeric pair, while the (5R,6S) and (5S,6R) isomers form a diastereomeric pair known as the meso compound, if the two substituents on the chiral carbons were identical. However, in this case, they are not, leading to two diastereomeric pairs. The physical properties and biological activity (if any) of these isomers are expected to differ, presenting a significant challenge in both synthesis and purification.
Caption: Stereoisomeric relationships of 5,6-Dimethylundecane.
Physicochemical Data
The majority of available physicochemical data for 5,6-Dimethylundecane is derived from computational models, with some experimental data from gas chromatography studies. This is typical for a compound that is not widely used in commodity applications but serves as a research or reference chemical. As a non-polar hydrocarbon, it is practically insoluble in water but exhibits high solubility in non-polar organic solvents like hexane and toluene.[5]
| Property | Value | Unit | Source / Method |
| Normal Boiling Point (Tboil) | 486.29 | K | Cheméo / Joback Calculated[1] |
| Enthalpy of Vaporization (ΔvapH°) | 43.76 | kJ/mol | Cheméo / Joback Calculated[1] |
| Enthalpy of Fusion (ΔfusH°) | 22.38 | kJ/mol | Cheméo / Joback Calculated[1] |
| Critical Temperature (Tc) | 647.92 | K | Cheméo / Joback Calculated[1] |
| Critical Pressure (Pc) | 1665.97 | kPa | Cheméo / Joback Calculated[1] |
| logP (Octanol/Water Partition Coeff.) | 5.029 | Cheméo / Crippen Calculated[1] | |
| Water Solubility (log10WS) | -4.78 | mol/L | Cheméo / Crippen Calculated[1] |
| Non-polar Retention Index (Inp) | 1223.00 | NIST / Experimental GC[1] |
Spectroscopic Analysis
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) data is available through the NIST Chemistry WebBook.[2][6] As a saturated alkane, the molecular ion peak (M+) at m/z 184 is expected to be of low intensity. The fragmentation pattern is characterized by the loss of alkyl radicals, leading to a series of carbocation fragments. The most prominent peaks arise from cleavage at the branched 5- and 6-positions, as this yields more stable secondary carbocations. Key expected fragments would include those resulting from C-C bond cleavage along the undecane backbone, with a characteristic series of peaks separated by 14 Da (CH₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The spectrum would be complex in the aliphatic region (approx. 0.8-1.6 ppm). The terminal methyl groups (C1 and C11) would appear as triplets around 0.9 ppm. The methyl groups at C5 and C6 would appear as doublets. The methine protons (H5 and H6) would be the most downfield, appearing as complex multiplets. The numerous methylene (CH₂) groups would produce a series of overlapping multiplets. In a diastereomerically mixed sample, the signals for protons near the chiral centers would be duplicated, further complicating the spectrum.
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¹³C NMR: The spectrum would show 13 distinct resonances for a single stereoisomer, assuming no accidental magnetic equivalence. The terminal methyl carbons would be the most upfield. The methine carbons (C5 and C6) would resonate around 30-40 ppm. The presence of multiple stereoisomers would result in additional peaks for each non-equivalent carbon atom, particularly for carbons close to the stereocenters.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 5,6-Dimethylundecane would be characteristic of a simple alkane. The key absorptions would include:
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C-H stretching vibrations: Strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
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C-H bending vibrations: Peaks around 1465 cm⁻¹ (for CH₂ scissoring) and 1375 cm⁻¹ (for CH₃ symmetric bending).
Synthesis and Purification
Proposed Synthetic Pathway
No specific, validated synthesis protocol for 5,6-Dimethylundecane is published in widely accessible literature. However, a plausible and robust synthetic route can be designed based on standard organometallic coupling reactions, such as those used for similar branched alkanes.[7] A Grignard coupling approach is a common strategy.
Protocol: Grignard Coupling for Alkane Synthesis
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Preparation of Grignard Reagent: React 2-bromopentane with magnesium turnings in anhydrous diethyl ether or THF to form pentan-2-ylmagnesium bromide.
-
Coupling Reaction: In a separate flask, cool a solution of 2-bromohexane in anhydrous THF to -78 °C. Add a catalytic amount of a copper salt, such as lithium tetrachlorocuprate(II) (Li₂CuCl₄).
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Addition: Slowly add the prepared Grignard reagent to the 2-bromohexane solution. The copper catalyst facilitates the cross-coupling between the secondary Grignard reagent and the secondary alkyl halide.
-
Workup: Allow the reaction to warm to room temperature and quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Extract the aqueous layer with diethyl ether or hexane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: The crude product, a mixture of 5,6-dimethylundecane diastereomers and homo-coupled byproducts, can be purified by fractional distillation or column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of 5,6-Dimethylundecane.
Purification Challenges
The separation of the different stereoisomers of 5,6-Dimethylundecane is non-trivial. While the diastereomeric pairs may be separable using high-resolution fractional distillation or standard chromatography, the resolution of the enantiomeric pairs would require specialized chiral separation techniques, such as chiral gas chromatography or preparative chiral HPLC.
Applications and Research Interest
The interest in 5,6-Dimethylundecane is primarily academic and for niche industrial purposes.
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Fuel and Lubricant Science: Branched alkanes are critical components of gasoline and lubricant formulations.[5] Their branched structure lowers the melting point and improves flow properties at low temperatures compared to their linear counterparts. 5,6-Dimethylundecane can serve as a model compound for studying the combustion properties and viscosity behavior of branched hydrocarbons.
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Reference Standard: In analytical chemistry, particularly for the petrochemical industry, pure isomers of C13 alkanes can be used as reference standards for calibrating gas chromatography (GC) and mass spectrometry (MS) instruments.[2]
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Organic Synthesis: It can be used as a non-polar, high-boiling solvent for specific organic reactions or as a starting material for further functionalization through radical halogenation.[5]
Safety and Handling
No specific toxicology data for 5,6-Dimethylundecane is available.[8] However, based on the data for similar branched alkanes, the following precautions are advised:
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Flammability: As a hydrocarbon, it is a flammable liquid.[9] Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[9]
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Skin Contact: Prolonged or repeated skin contact may cause defatting and lead to dermatitis.[9] Impermeable gloves should be worn.
-
Inhalation: Inhalation of high concentrations of vapor may cause dizziness, headache, and anesthetic effects.[9]
Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
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Cheméo. (n.d.). Chemical Properties of Undecane, 5,6-dimethyl- (CAS 17615-91-7). Retrieved from [Link].
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NIST. (n.d.). Undecane, 5,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link].
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NIST. (n.d.). Undecane, 5,6-dimethyl- Data. In NIST Chemistry WebBook. Retrieved from [Link].
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PubChem. (n.d.). 5,6-Diethyl-3,9-dimethylundecane. National Center for Biotechnology Information. Retrieved from [Link].
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PubChem. (n.d.). 5,6-Dimethyldecane. National Center for Biotechnology Information. Retrieved from [Link].
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Solubility of Things. (n.d.). 4,6-Dimethylundecane. Retrieved from [Link].
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NIST. (n.d.). Decane, 5,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link].
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ResearchGate. (n.d.). Synthesis of 6,10 dimethylhexadecane and 5,9 dimethylhexadecane. Retrieved from [Link].
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